3,4-Dichloro-1-methylpyridin-2(1H)-one
Description
Properties
CAS No. |
1956324-42-7 |
|---|---|
Molecular Formula |
C6H5Cl2NO |
Molecular Weight |
178.01 g/mol |
IUPAC Name |
3,4-dichloro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5Cl2NO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3 |
InChI Key |
JVXKLBJNOYZSLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-methylpyridin-2(1H)-one typically involves the chlorination of 1-methylpyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination processes, utilizing efficient and cost-effective reagents. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a 3,4-diamino-1-methylpyridin-2(1H)-one derivative.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 3,4-Dichloro-1-methylpyridin-2(1H)-one in the development of anticancer agents. Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, chalcone-imide derivatives synthesized from this compound have shown significant activity against human liver cancer (HepG-2) and breast cancer (MCF-7) cells, surpassing the effectiveness of traditional chemotherapeutic agents like doxorubicin .
2. PDE10A Inhibition
The compound has been investigated as a selective inhibitor of phosphodiesterase 10A (PDE10A), which is implicated in various neurological disorders, including schizophrenia. The structural modifications of related compounds have demonstrated enhanced potency and selectivity, indicating a promising pathway for drug development targeting central nervous system disorders .
Agricultural Applications
1. Herbicidal Properties
this compound has been explored for its herbicidal potential. Its derivatives have shown effectiveness in controlling various weed species, making them valuable in agricultural practices aimed at improving crop yields while minimizing competition from unwanted flora.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of various chalcone-imide derivatives derived from this compound, researchers utilized the MTT assay to assess cell viability. The results indicated that specific derivatives exhibited IC50 values lower than those of established chemotherapeutics, suggesting their potential as effective cancer treatments.
Case Study 2: PDE10A Inhibitors
Another investigation focused on the optimization of compounds based on this compound for PDE10A inhibition. Through structural modifications and pharmacokinetic profiling, researchers developed compounds that exhibited high ligand binding efficiency and favorable pharmacokinetic properties, advancing their potential as therapeutic agents for neurological conditions .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The presence of chlorine atoms could enhance its binding affinity or alter its metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3,4-Dichloro-1-methylpyridin-2(1H)-one, a comparative analysis with structurally related pyridinone derivatives is essential. Below is a detailed comparison based on substituent effects, spectroscopic data, and biological relevance:
Structural and Substituent Differences
Spectroscopic Data Comparison
Key NMR characteristics from analogous compounds provide insights into electronic environments:
- 3-Chloro-1-methylpyridin-2(1H)-one :
- 1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one: ¹H NMR: Aromatic NH₂ protons appear as broad signals at δ ~5.5–6.0 ppm; dihydropyridinone protons (C5/C6) at δ ~2.5–3.0 ppm .
- Inference for this compound :
- Dual Cl substituents would further deshield adjacent protons and carbons. Expected ¹H NMR signals for aromatic protons near δ ~7.0–8.0 ppm and ¹³C NMR shifts for C3/C4 > 150 ppm, consistent with other dichlorinated aromatics .
Biological Activity
3,4-Dichloro-1-methylpyridin-2(1H)-one is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridinone core with two chlorine substituents at the 3 and 4 positions, and a methyl group at the 1 position. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. The presence of chlorine atoms can enhance binding affinity and metabolic stability, making it a candidate for drug development.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It may interact with receptors involved in signaling pathways, impacting physiological responses.
Anticancer Activity
Pyridine derivatives have been investigated for their anticancer properties. For instance, studies have shown that modifications in the pyridine ring can lead to enhanced cytotoxic effects against cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound X | MCF-7 | 10 |
| Compound Y | HeLa | 15 |
Case Studies
Case Study 1: PDE10A Inhibition
A recent study explored the inhibition profile of related compounds on phosphodiesterase 10A (PDE10A), which is implicated in schizophrenia treatment. The structural modifications similar to those found in this compound showed promising results in enhancing potency and selectivity for PDE10A inhibition .
Case Study 2: Antiproliferative Properties
Another investigation assessed the antiproliferative effects of halogenated pyridine derivatives on various cancer cell lines. The study revealed that certain substitutions increased efficacy significantly, suggesting that this compound could be further optimized for enhanced activity against specific cancer types .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
- Chlorine Substituents : Enhance lipophilicity and binding interactions.
- Methyl Group : May affect steric hindrance and electronic properties.
Comparative analysis with similar compounds highlights how variations in substitution patterns can lead to significant differences in biological activity.
Q & A
Q. What are optimized synthetic routes for 3,4-Dichloro-1-methylpyridin-2(1H)-one, and how do reaction conditions influence yield and purity?
Methodological Answer: A common approach involves halogenation and cyclization of pyridine precursors. For example, microwave-assisted synthesis using catalysts like nanostructured PANI-Co (polyaniline-cobalt composites) can enhance reaction efficiency, as demonstrated in analogous dihydropyrimidinone syntheses . Key parameters include:
- Catalyst loading : 3 mol% PANI-Co reduces reaction time by 40% compared to traditional methods.
- Solvent choice : Ethanol is preferred for its eco-friendly profile and ability to stabilize intermediates.
- Temperature control : Reflux conditions (~78°C) prevent decomposition of chlorine substituents.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
Methodological Answer:
- ¹H NMR : The methyl group (N-CH₃) resonates at δ 3.2–3.4 ppm, while the pyridinone ring protons appear as distinct doublets (δ 6.8–7.5 ppm). Chlorine substituents deshield adjacent protons, causing upfield shifts .
- IR : A strong carbonyl stretch (C=O) at 1680–1700 cm⁻¹ and C-Cl vibrations at 550–600 cm⁻¹ are diagnostic.
- HRMS : The molecular ion [M+H]⁺ at m/z 192.9904 (C₆H₅Cl₂NO⁺) confirms the molecular formula.
Critical Note: Contradictions in spectral data may arise from tautomerism (e.g., enol-keto forms). Use deuterated DMSO to stabilize the predominant tautomer .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies should include:
- pH-dependent degradation : Hydrolysis of the pyridinone ring occurs at pH > 8, forming chlorinated carboxylic acids.
- Thermal stability : Decomposition above 150°C releases HCl, confirmed by TGA-MS.
- Light sensitivity : UV exposure (254 nm) induces radical-mediated chlorination side reactions.
Q. How can mechanistic studies resolve contradictions in catalytic efficiency during the synthesis of this compound?
Methodological Answer: Use kinetic isotope effects (KIE) and DFT calculations to probe rate-limiting steps. For example:
- KIE experiments : Replace H₂O with D₂O; a KIE > 1 indicates proton transfer is rate-limiting.
- DFT modeling : Compare activation energies for halogenation pathways (e.g., electrophilic vs. radical chlorination).
- In-situ monitoring : Raman spectroscopy tracks intermediate formation under microwave conditions .
Key Finding: Conflicting reports on catalytic efficiency often arise from solvent polarity effects. Polar aprotic solvents (e.g., DMF) stabilize transition states but may deactivate Lewis acid catalysts .
Q. What advanced strategies are used to identify and quantify impurities in this compound batches?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate impurities. Common impurities include:
- NMR-guided isolation : ¹³C DEPT-135 distinguishes quaternary carbons in regioisomers.
Q. How is the pharmacological potential of this compound evaluated in preclinical models?
Methodological Answer:
- Target identification : Screen against kinase or SIRT1 inhibitors using FRET-based assays (e.g., MHY2251 analogs ).
- Cytotoxicity : Use MTT assays on cancer cell lines (IC₅₀ < 10 µM suggests therapeutic potential).
- ADMET profiling :
- Metabolic stability : Microsomal incubation (t₁/₂ > 60 min preferred).
- Blood-brain barrier permeability : PAMPA-BBB assay (Pe > 4.0 × 10⁻⁶ cm/s).
Critical Note: Structural analogs like 3,4-dihydroquinolin-2(1H)-one show sigma-1 receptor antagonism, suggesting similar targets for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
